molecular formula C6H8O5 B14557654 3-Hydroxy-5-oxooxolan-2-yl acetate CAS No. 61892-44-2

3-Hydroxy-5-oxooxolan-2-yl acetate

Cat. No.: B14557654
CAS No.: 61892-44-2
M. Wt: 160.12 g/mol
InChI Key: OKUILCAKFCECKU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-oxooxolan-2-yl acetate is a substituted oxolane (tetrahydrofuran) derivative characterized by three key functional groups: a hydroxyl (-OH) at position 3, a ketone (=O) at position 5, and an acetate ester (-OAc) at position 2. The compound’s structure combines polar (hydroxyl, ketone) and moderately lipophilic (acetate) moieties, suggesting a balance between solubility and reactivity.

Properties

CAS No.

61892-44-2

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(3-hydroxy-5-oxooxolan-2-yl) acetate

InChI

InChI=1S/C6H8O5/c1-3(7)10-6-4(8)2-5(9)11-6/h4,6,8H,2H2,1H3

InChI Key

OKUILCAKFCECKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CC(=O)O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-oxooxolan-2-yl acetate typically involves the reaction of 3-hydroxy-5-oxooxolane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-5-oxooxolan-2-yl acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-oxooxolan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of 3-oxo-5-oxooxolan-2-yl acetate or 3-carboxy-5-oxooxolan-2-yl acetate.

    Reduction: Formation of 3-hydroxy-5-hydroxyoxolan-2-yl acetate.

    Substitution: Formation of various substituted oxolan-2-yl acetates depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-oxooxolan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-oxooxolan-2-yl acetate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Hydroxy-5-oxooxolan-2-yl Acetate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3* Notable Applications/Properties Reference
3-Hydroxy-5-oxooxolan-2-yl acetate C₇H₈O₅† ~172.14† 3-OH, 5-O, 2-OAc ~-0.5‡ Synthetic intermediate, chiral resolution -
(3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate C₁₂H₁₈O₈ 290.27 3,4-di-OAc, 5-OCH₃, 2-CH₂OAc 0.6 Glycosylation reactions, stability studies
Hexyl acetate C₈H₁₆O₂ 144.21 Linear hexyl chain, terminal OAc 2.3§ Solvent, flavoring agent
[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate C₁₅H₂₀N₄O₉ 408.35 Imidazole ring, amino, carbamoyl, di-OAc -1.2‡ Nucleoside analog research
5-Hexyloxolan-3-yl acetate C₁₁H₂₀O₃ 200.27 Hexyl chain at C5, OAc at C3 2.1‡ Surfactant precursors, fragrance components

*XLogP3 values estimated using PubChem data or analogous structures. †Inferred from structural analysis. ‡Predicted via computational tools (e.g., ChemAxon).

Key Research Findings

Impact of Acetylation and Substituent Position

  • Lipophilicity : The diacetylated analogue (C₁₂H₁₈O₈, XLogP3 = 0.6) exhibits higher lipophilicity than 3-hydroxy-5-oxooxolan-2-yl acetate due to reduced polarity from acetyl groups . The hydroxyl and ketone groups in the main compound likely lower its log P (~-0.5), enhancing water solubility but limiting membrane permeability.
  • Reactivity : Acetyl groups in analogues like C₁₂H₁₈O₈ improve stability against hydrolysis compared to free hydroxyls, making them preferred in glycoside synthesis . In contrast, the main compound’s hydroxyl group may facilitate nucleophilic reactions or hydrogen bonding.

Substituent Effects on Physical Properties

  • Hydrophobicity: The hexyl chain in 5-hexyloxolan-3-yl acetate (C₁₁H₂₀O₃) increases hydrophobicity (XLogP3 ~2.1), favoring non-polar media . The main compound’s polar groups likely result in higher melting/boiling points.

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